molecular formula C24H27N3O3S B2669466 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1797709-32-0

3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

Cat. No.: B2669466
CAS No.: 1797709-32-0
M. Wt: 437.56
InChI Key: AYDVIEFEZWUQAY-UHFFFAOYSA-N
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Description

3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Benzyloxy Intermediate: The initial step involves the protection of the phenol group by benzylation, using benzyl bromide and a base such as potassium carbonate in a solvent like acetone.

    Thiazole Formation: The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone.

    Pyrrolidine Introduction: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the intermediate.

    Amide Bond Formation: Finally, the amide bond is formed by coupling the thiazole-pyrrolidine intermediate with the benzyloxy-methoxyphenylpropanoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the thiazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The amide bond can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings and thiazole.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyrrolidine rings are often involved in binding interactions, while the amide bond provides stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
  • 3-(benzyloxy)-4-methoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide

Uniqueness

3-(3-(benzyloxy)-4-methoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzyloxy and methoxy groups on the phenyl ring, along with the thiazole and pyrrolidine moieties, makes it distinct from other similar compounds.

Properties

IUPAC Name

3-(4-methoxy-3-phenylmethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-29-21-9-7-18(15-22(21)30-17-19-5-3-2-4-6-19)8-10-23(28)26-20-11-13-27(16-20)24-25-12-14-31-24/h2-7,9,12,14-15,20H,8,10-11,13,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDVIEFEZWUQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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